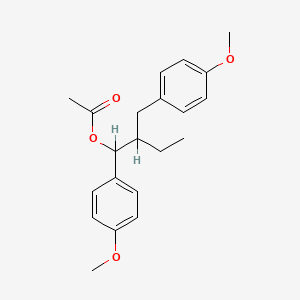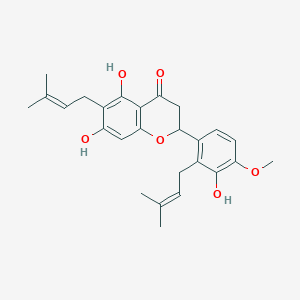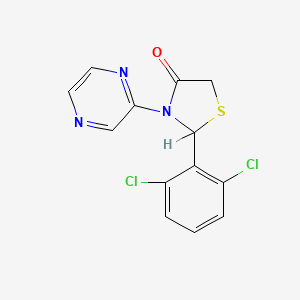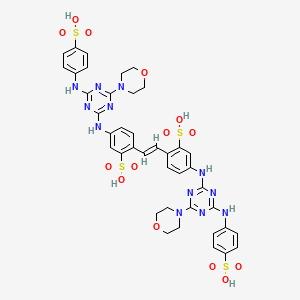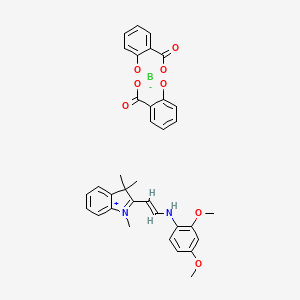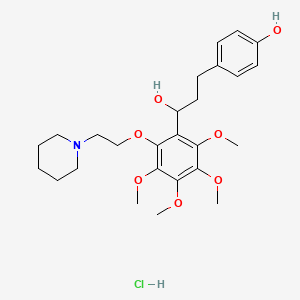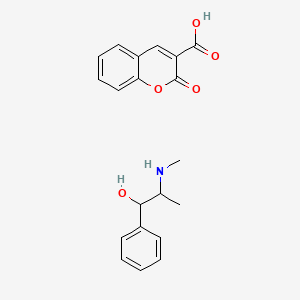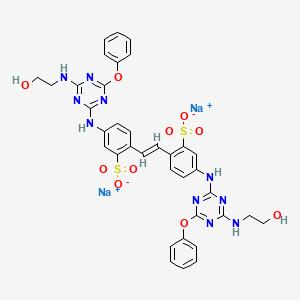
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a complex organic compound that features a combination of functional groups, including methoxy, nitro, and imidazole moieties
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the imidazole core, followed by the introduction of the nitro and methoxy groups. The final step often involves the thiolation reaction to attach the thio group to the imidazole ring. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and thio groups can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as thiols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-methoxy-3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and imidazole groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazole derivatives with nitro and methoxy groups. These compounds may share similar chemical properties but differ in their biological activity and applications. For example:
2-Propanol, 1-methoxy-3-((1-((4-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
2-Propanol, 1-methoxy-3-((1-((4-methoxyphenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-: Lacks the nitro group on the phenyl ring, potentially altering its chemical and biological properties.
Eigenschaften
CAS-Nummer |
115906-40-6 |
|---|---|
Molekularformel |
C16H20N4O7S |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
1-methoxy-3-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C16H20N4O7S/c1-10-17-15(20(24)25)16(28-9-12(21)8-26-2)18(10)7-11-4-5-14(27-3)13(6-11)19(22)23/h4-6,12,21H,7-9H2,1-3H3 |
InChI-Schlüssel |
YXOKNBXJOFBQLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC(COC)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




